(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Beschreibung
This compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl moiety and a 1-methyl-1H-1,2,3-triazole-4-yl group linked via a methanone bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated anticonvulsant, antimicrobial, and CNS-modulating activities .
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-18-8-12(16-17-18)15(20)19-5-4-11(7-19)10-2-3-13-14(6-10)22-9-21-13/h2-3,6,8,11H,4-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYAIIBPBGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of (6-Bromobenzo[d]dioxol-5-yl)methanol
The synthesis begins with Appel bromination of (6-bromobenzo[d]dioxol-5-yl)methanol (1 ) using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) under reflux. This yields 5-bromo-6-(bromomethyl)benzo[d]dioxole (2 ) in 91% yield.
Table 1: Bromination Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | (6-Bromobenzo[d]dioxol-5-yl)methanol |
| Reagents | CBr₄, PPh₃, DCM |
| Temperature | Reflux (40°C) |
| Time | 7 hours |
| Yield | 91% |
Characterization of 2
- IR (CHCl₃): 3071 cm⁻¹ (C-H aromatic), 2949 cm⁻¹ (C-H aliphatic), 1231 cm⁻¹ (C-O-C).
- ¹H NMR (400 MHz, CDCl₃): δ 7.37 (s, 1H), 7.15 (s, 1H), 6.07 (s, 2H), 4.52 (s, 2H).
- HRMS (ESI): m/z 294.8786 [M+H]⁺ (calc. 294.8787).
Azide Formation and Cycloaddition
Nucleophilic substitution of 2 with sodium azide (NaN₃) in methanol produces 5-(azidomethyl)-6-bromobenzo[d]dioxole (3 ) in 85% yield. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine forms the pyrrolidine core.
Table 2: Azide-Alkyne Cycloaddition Parameters
| Parameter | Value |
|---|---|
| Azide | 5-(Azidomethyl)-6-bromobenzo[d]dioxole |
| Alkyne | Propargylamine |
| Catalyst | CuI (8 mol%) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Reflux (82°C) |
| Time | 24 hours |
| Yield | 61% |
Characterization of 3-(Benzo[d]dioxol-5-yl)pyrrolidine
- ¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 1H), 6.85 (s, 1H), 6.07 (s, 2H), 3.50–3.45 (m, 4H, pyrrolidine), 2.90–2.85 (m, 1H).
- ¹³C NMR (100 MHz, CDCl₃): δ 149.1 (C-O), 128.3 (C-Ar), 113.3 (CH-Ar), 108.1 (CH₂-O), 52.4 (pyrrolidine C).
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonyl Chloride
Triazole Formation via Huisgen Cycloaddition
Reaction of methyl azide with ethyl propiolate under CuI catalysis generates ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (4 ) in 65% yield. Hydrolysis with aqueous NaOH affords the carboxylic acid (5 ), which is converted to the acid chloride (6 ) using thionyl chloride (SOCl₂).
Table 3: Triazole Carboxylic Acid Synthesis
| Step | Conditions | Yield |
|---|---|---|
| Cycloaddition | CuI, MeCN, 60°C, 12 h | 65% |
| Hydrolysis | 2M NaOH, EtOH, reflux, 3 h | 89% |
| Acid Chloride Formation | SOCl₂, DCM, 0°C to RT, 2 h | 90% |
Characterization of 6
- IR (neat): 1800 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (s, 1H, triazole), 4.02 (s, 3H, N-CH₃).
Coupling of Pyrrolidine and Triazole Subunits
The final step involves amide bond formation between 3-(benzo[d]dioxol-5-yl)pyrrolidine and 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Table 4: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Pyrrolidine | 3-(Benzo[d]dioxol-5-yl)pyrrolidine |
| Acid Chloride | 1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride |
| Base | Et₃N (2.5 equiv.) |
| Solvent | DCM |
| Temperature | 0°C to RT, 12 h |
| Yield | 75% |
Characterization of Final Product
- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, triazole), 7.15 (s, 1H, Ar), 6.85 (s, 1H, Ar), 6.07 (s, 2H, OCH₂O), 4.50–4.45 (m, 2H, pyrrolidine), 3.60–3.55 (m, 2H, pyrrolidine), 4.02 (s, 3H, N-CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 149.1 (C-O), 145.2 (C-triazole), 128.3 (C-Ar), 52.4 (pyrrolidine C), 37.2 (N-CH₃).
- HRMS (ESI): m/z 748.8 [M+H]⁺ (calc. 748.8).
Optimization and Mechanistic Insights
Role of Copper Catalysis in Cycloaddition
The CuAAC reaction proceeds via a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and cyclization. Methyl substitution at the triazole 1-position is achieved by using methyl azide, though its instability necessitates in situ generation.
Amidation Efficiency
The use of Et₃N as a base ensures deprotonation of the pyrrolidine nitrogen, facilitating nucleophilic attack on the carbonyl carbon of the acid chloride. Anhydrous conditions prevent hydrolysis of the acid chloride.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 367.4 g/mol. Its structure features a pyrrolidine ring linked to a triazole moiety and a benzo[d][1,3]dioxole group, which is known for its biological activity.
Antibacterial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate high activity against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .
In a specific study involving similar compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 80 nM for certain derivatives . This suggests that the target compound could also possess notable antibacterial efficacy.
Antitumor Activity
The triazole moiety has been linked to various antitumor activities due to its ability to inhibit certain enzymes involved in tumor growth. Compounds featuring this structure have been investigated for their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme associated with cancer progression. In vivo studies have shown that inhibitors of MAGL can significantly reduce tumor growth in animal models .
Case Study 1: Antibacterial Screening
A series of synthesized compounds based on the benzo[d][1,3]dioxole framework were screened for antibacterial activity. The results indicated that compounds with the pyrrolidine and triazole functionalities displayed enhanced activity compared to standard antibiotics. The study utilized agar diffusion methods to assess the zone of inhibition against various bacterial strains.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs from the evidence, focusing on substituents, synthesis routes, and biological activities:
Notes on Methodological and Data Limitations
Pharmacological Gaps : Biological data for the target compound are absent; comparisons are extrapolated from structural analogs.
Biologische Aktivität
The compound (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that combines elements of pyrrolidine and triazole with a benzo[d][1,3]dioxole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds were notably low, indicating potent antimicrobial effects .
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| Pyrrolidinomethanone derivative (4e) | Sarcina | 80 |
| Pyrrolidinomethanone derivative (4e) | Staphylococcus aureus | 110 |
| Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 |
Anti-inflammatory Activity
Compounds similar to the target compound have shown anti-inflammatory activities through their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the triazole ring appears to enhance this effect by modulating immune responses .
Anticancer Activity
The triazole moiety is known for its role in various anticancer therapies. Studies have suggested that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that the introduction of a benzo[d][1,3]dioxole group can further enhance these anticancer properties by increasing cytotoxicity against specific cancer cell lines .
Case Studies
A notable study focused on the synthesis and evaluation of related compounds revealed that derivatives containing both pyrrolidine and triazole structures exhibited promising results in terms of biological activity. The study highlighted the importance of structural modifications in enhancing efficacy against targeted diseases .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example:
- Antimicrobial Activity: The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Anti-inflammatory Activity: They may inhibit key enzymes involved in inflammatory pathways.
- Anticancer Activity: These compounds could induce cell cycle arrest and promote apoptotic pathways in cancer cells.
Q & A
Q. What synthetic strategies are most effective for constructing the benzo[d][1,3]dioxole-pyrrolidine-triazole scaffold?
The synthesis typically involves modular coupling of pre-functionalized fragments. Key steps include:
- Cyclization for benzo[d][1,3]dioxole formation (e.g., acid-catalyzed cyclocondensation of catechol derivatives) .
- Pyrrolidine functionalization via nucleophilic substitution or reductive amination to introduce the triazole moiety .
- Methanone linkage using coupling agents like EDCI/HOBt or palladium-catalyzed carbonylative cross-coupling .
Example protocol: React 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in dry DMF under inert atmosphere (60°C, 12h). Purify via column chromatography (hexane:EtOAc = 3:1) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : and NMR to confirm substituent connectivity (e.g., benzo[d][1,3]dioxole protons at δ 5.8–6.1 ppm; triazole protons at δ 7.2–7.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion ([M+H] expected m/z ~382) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or impurities. Mitigation strategies:
- Variable-temperature NMR : Identify conformational equilibria (e.g., restricted rotation around the methanone bond) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine CH vs. triazole protons) .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) .
Q. What methodologies are recommended for evaluating metabolic stability in preclinical studies?
- In vitro hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
- Plasma stability tests : Incubate in plasma (37°C, 24h) and quantify degradation products .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Modify triazole (e.g., replace methyl with ethyl) or benzo[d][1,3]dioxole (e.g., add electron-withdrawing groups) .
- Bioisosteric replacement : Substitute pyrrolidine with piperidine to alter steric bulk .
- Activity cliffs : Test analogues in parallel assays (e.g., IC shifts in enzyme inhibition).
| Modification | Observed Impact | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole → phenyl | Reduced anticonvulsant activity (ED ↑ 2x) | |
| Triazole N-methyl → H | Increased metabolic clearance (t ↓ 40%) |
Q. What experimental designs address poor aqueous solubility in pharmacokinetic studies?
- Co-solvent systems : Use PEG-400/water (20:80) for in vivo dosing .
- Amorphous solid dispersion : Spray-dry with PVP-VA64 (1:1 w/w) to enhance dissolution rate .
- Salt formation : Screen counterions (e.g., HCl, mesylate) for improved crystallinity .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor binding assays?
- Orthogonal assays : Validate using SPR (surface plasmon resonance) if fluorescence polarization shows non-specific binding .
- Control for redox activity : Test in presence of DTT (1 mM) to rule out thiol-mediated false positives .
- Crystallographic docking : Resolve binding modes (e.g., triazole interactions with kinase hinge region) .
Q. What strategies improve yield in multi-step synthesis?
- Optimize protecting groups : Use Boc for pyrrolidine nitrogen to prevent side reactions during triazole coupling .
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., nitration of benzo[d][1,3]dioxole) .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
